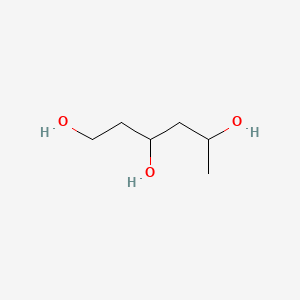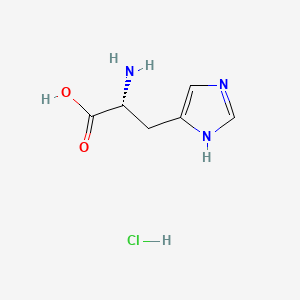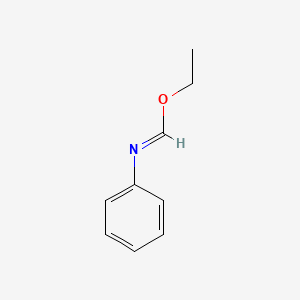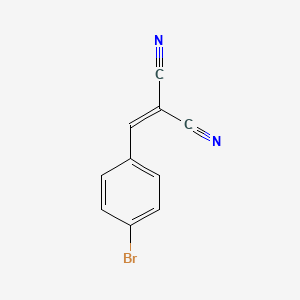
2-(4-Bromobenzylidene)malononitrile
Vue d'ensemble
Description
2-(4-Bromobenzylidene)malononitrile is a chemical compound with the molecular formula C10H5BrN2 . It is used in various applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane .
Synthesis Analysis
The synthesis of 2-(4-Bromobenzylidene)malononitrile involves the Knoevenagel condensation of benzaldehyde and malononitrile . The process uses Ti-Al-Mg hydrotalcite as a catalyst, which is found to be the most active, selective, and reusable . The reaction achieved 67.1% conversion of benzaldehyde and 97.6% selectivity to benzylidene malononitrile in 4 hours at 60°C .
Chemical Reactions Analysis
The primary chemical reaction involving 2-(4-Bromobenzylidene)malononitrile is its synthesis through the Knoevenagel condensation of benzaldehyde and malononitrile .
Physical And Chemical Properties Analysis
2-(4-Bromobenzylidene)malononitrile is a solid at 20°C . It has a molecular weight of 233.07 . It should be stored under inert gas and is air sensitive .
Applications De Recherche Scientifique
-
Pharmaceutical Industries and Pharmacology
- Summary of Application : 2-(4-Bromobenzylidene)malononitrile finds applications in pharmaceutical industries and pharmacology .
- Methods of Application : It is produced by the Knoevenagel condensation of benzaldehyde with malononitrile . The process involves using Ti-Al-Mg hydrotalcite as a catalyst .
- Results or Outcomes : Using a mole ratio of 1:3 of benzaldehyde to malononitrile with ethyl acetate as a solvent and a catalyst loading of g/cm³, 67.1% conversion of benzaldehyde and 97.6% selectivity to benzylidene malononitrile were achieved in 4 hours at 60°C .
-
Biotech and Specialty Chemicals
- Summary of Application : This compound is used in biotech and the production of specialty chemicals .
- Methods of Application : Similar to the application in pharmaceutical industries, it is produced by the Knoevenagel condensation of benzaldehyde with malononitrile .
- Results or Outcomes : The process is considered green and results in the production of benzylidene malononitrile .
-
Perfumery
- Summary of Application : 2-(4-Bromobenzylidene)malononitrile is used in the perfumery industry .
- Methods of Application : The specifics of its use in perfumery are not detailed in the sources, but it is likely used as a fragrance compound or as a precursor to other fragrance compounds .
- Results or Outcomes : The outcomes of its use in perfumery are not detailed in the sources .
-
Fluorescence-Based Assay to Determine Methane
- Summary of Application : This compound is used in a fluorescence-based assay to determine methane .
- Methods of Application : The specifics of its use in this application are not detailed in the sources .
- Results or Outcomes : The outcomes of its use in this application are not detailed in the sources .
-
Synthesis of Biological Benzylidenemalononitrile Derivatives
- Summary of Application : This compound is used in the design and efficient synthesis of novel biological benzylidenemalononitrile derivatives containing ethylene ether spacers .
- Methods of Application : The Knoevenagel condensation reaction of ethylene glycol-based aromatic aldehyde with malononitrile leads to the corresponding benzylidenemalononitrile derivatives which contain high yields of ethylene ether spacers .
- Results or Outcomes : Some of these compounds have been found to possess antibacterial activity .
-
Modelling of Novel Organic Molecule
- Summary of Application : 2-(4-Ethylbenzylidene)malononitrile, a derivative of 2-(4-Bromobenzylidene)malononitrile, is used in the modelling of novel organic molecules .
- Methods of Application : The specifics of its use in this application are not detailed in the sources .
- Results or Outcomes : The outcomes of its use in this application are not detailed in the sources .
- Nootropic Drugs
- Summary of Application : Malononitrile dimer, a related compound, has been used mainly in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration both in isolated tissues and in vivo .
- Methods of Application : The specifics of its use in this application are not detailed in the sources .
- Results or Outcomes : The outcomes of its use in this application are not detailed in the sources .
Safety And Hazards
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFYWGVTXOLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277040 | |
| Record name | [(4-Bromophenyl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobenzylidene)malononitrile | |
CAS RN |
2826-24-6 | |
| Record name | 4-Bromobenzylidenemalononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2826-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 532 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(4-Bromophenyl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



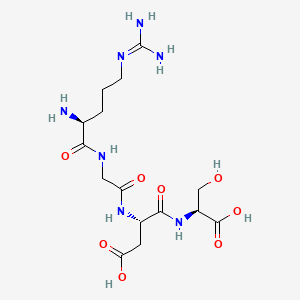
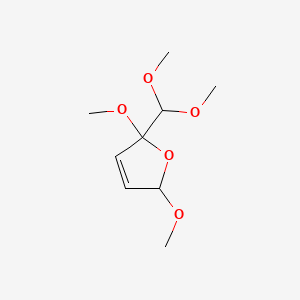

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)
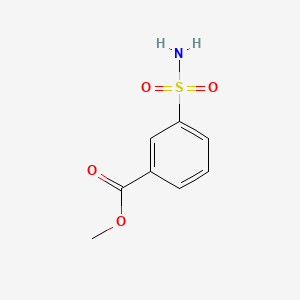

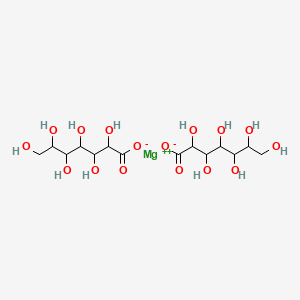
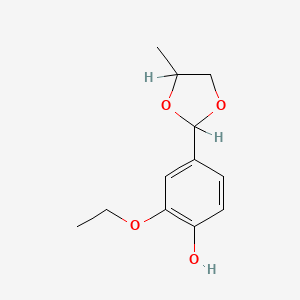
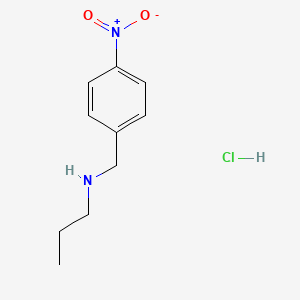
![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)
